(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hydroxypropanoic acid moiety
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly used to protect amines during synthesis. The compound can be synthesized by reacting an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Hydroxylation: The hydroxypropanoic acid moiety can be introduced through hydroxylation reactions, which involve the addition of a hydroxyl group to the propanoic acid chain.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The methylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles such as alkyl halides or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Free amine or amino acid derivatives.
Substitution: Amides, esters, or other substituted amines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
Biology: Employed in the study of enzyme mechanisms and inhibition, as well as in the development of new biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the Boc-protected amine can act as an inhibitor of certain enzymes, while the hydroxy group may participate in hydrogen bonding interactions with biological macromolecules.
Comparison with Similar Compounds
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but with a different alkyl chain.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid: Contains a phenyl group instead of a hydroxy group.
Uniqueness: The presence of the hydroxy group in (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxypropanoic acid distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(2R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4)6(5-11)7(12)13/h6,11H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGIDVCNBZXLG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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